REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:5]2[NH:6][N:7]=[N:8][C:4]=2[C:3]=1[F:12].[Cl:13][C:14]1[CH:20]=[C:19]([Cl:21])[C:17]([NH2:18])=[C:16]([N+:22]([O-:24])=[O:23])[C:15]=1[F:25].Cl[C:27]1C=C(Cl)C(F)=CC=1N>>[NH2:18][C:17]([CH3:27])([CH2:19][N:7]1[N:6]=[C:5]2[C:9]([Cl:11])=[CH:10][C:2]([Cl:1])=[C:3]([F:12])[C:4]2=[N:8]1)[C:16]#[N:22].[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:5]2[NH:6][N:7]=[N:8][C:4]=2[C:3]=1[F:12].[Cl:13][C:14]1[CH:20]=[C:19]([Cl:21])[C:17]([NH2:18])=[C:16]([N+:22]([O-:24])=[O:23])[C:15]=1[F:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C2=C(NN=N2)C(=C1)Cl)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(N)C(=C1)Cl)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=C(C(=C1)Cl)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C#N)(CN1N=C2C(=N1)C(=CC(=C2F)Cl)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C2=C(NN=N2)C(=C1)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 85% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(N)C(=C1)Cl)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |